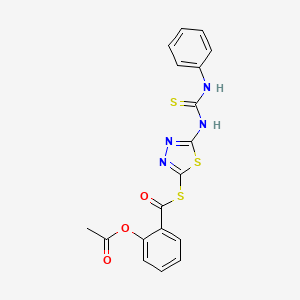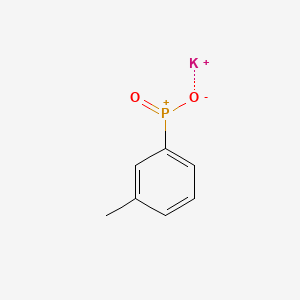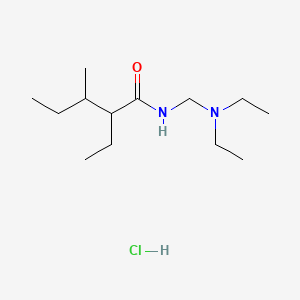
2-Dodecylhexadecyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecylhexadecyl palmitate is a chemical compound with the molecular formula C44H88O2 and a molecular weight of 649.2 g/mol. It is also known by its IUPAC name, 2-dodecylhexadecyl hexadecanoate. This compound is primarily used in the cosmetics industry as an emollient due to its ability to provide a smooth and soft texture to the skin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-dodecylhexadecyl palmitate typically involves the esterification of palmitic acid with 2-dodecylhexadecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Dodecylhexadecyl palmitate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
2-Dodecylhexadecyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in the cosmetics industry as an emollient and in the formulation of various skincare products
Mechanism of Action
The mechanism of action of 2-dodecylhexadecyl palmitate primarily involves its interaction with lipid bilayers in cell membranes. It integrates into the lipid bilayer, enhancing membrane fluidity and stability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Cetyl Palmitate: Another ester of palmitic acid, commonly used in cosmetics.
Stearyl Palmitate: Similar in structure but with a longer alkyl chain.
Isopropyl Palmitate: Known for its use as a moisturizer in skincare products.
Uniqueness: 2-Dodecylhexadecyl palmitate is unique due to its specific alkyl chain length, which provides distinct physical and chemical properties. Its ability to form stable emulsions and its compatibility with various cosmetic formulations make it a preferred choice in the industry .
Properties
CAS No. |
94200-66-5 |
|---|---|
Molecular Formula |
C44H88O2 |
Molecular Weight |
649.2 g/mol |
IUPAC Name |
2-dodecylhexadecyl hexadecanoate |
InChI |
InChI=1S/C44H88O2/c1-4-7-10-13-16-19-22-24-26-29-32-35-38-41-44(45)46-42-43(39-36-33-30-27-21-18-15-12-9-6-3)40-37-34-31-28-25-23-20-17-14-11-8-5-2/h43H,4-42H2,1-3H3 |
InChI Key |
PKRQEAGAYQRYOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCCC)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


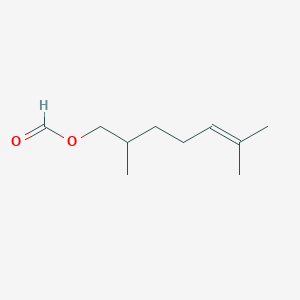
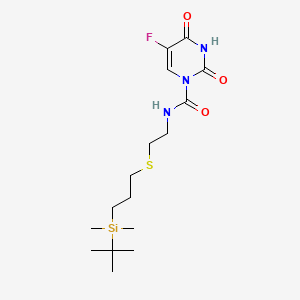
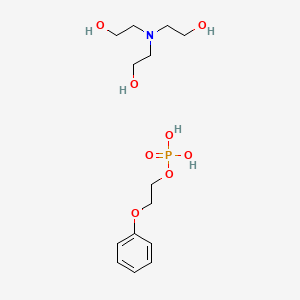
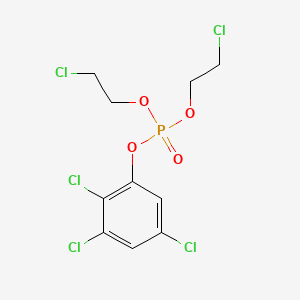
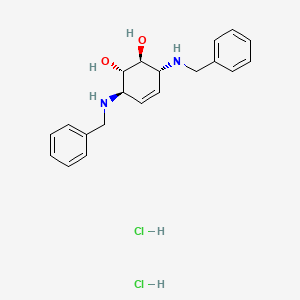
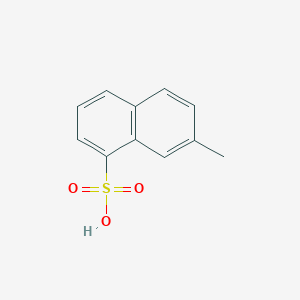
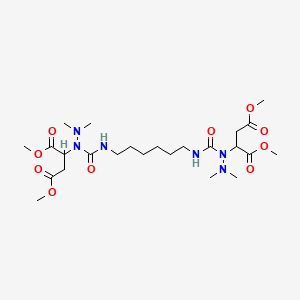

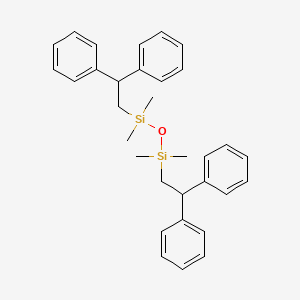
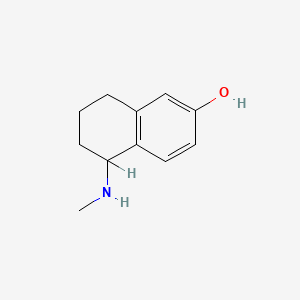
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
